molecular formula C20H16FN5O2S B2900496 2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide CAS No. 893935-55-2

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

Cat. No. B2900496
CAS RN: 893935-55-2
M. Wt: 409.44
InChI Key: ZAJXHFMBWPUSAI-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-d]pyrimidine derivatives are a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116, and moderate activity against HepG-2 .


Synthesis Analysis

The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Mechanism of Action

These compounds inhibit CDK2, which is an appealing target for cancer treatment that targets tumor cells in a selective manner . They have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively .

properties

IUPAC Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-16-4-2-3-14(9-16)25-18(27)11-29-20-17-10-24-26(19(17)22-12-23-20)15-7-5-13(21)6-8-15/h2-10,12H,11H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAJXHFMBWPUSAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-methoxyphenyl)acetamide

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